3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC16296583
InChI: InChI=1S/C20H24N4O4S2/c1-3-28-11-5-9-24-19(27)15(30-20(24)29)12-14-16(21-7-10-25)22-17-13(2)6-4-8-23(17)18(14)26/h4,6,8,12,21,25H,3,5,7,9-11H2,1-2H3/b15-12-
SMILES:
Molecular Formula: C20H24N4O4S2
Molecular Weight: 448.6 g/mol

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS No.:

Cat. No.: VC16296583

Molecular Formula: C20H24N4O4S2

Molecular Weight: 448.6 g/mol

* For research use only. Not for human or veterinary use.

3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one -

Specification

Molecular Formula C20H24N4O4S2
Molecular Weight 448.6 g/mol
IUPAC Name (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C20H24N4O4S2/c1-3-28-11-5-9-24-19(27)15(30-20(24)29)12-14-16(21-7-10-25)22-17-13(2)6-4-8-23(17)18(14)26/h4,6,8,12,21,25H,3,5,7,9-11H2,1-2H3/b15-12-
Standard InChI Key QVQJROKOABQXGU-QINSGFPZSA-N
Isomeric SMILES CCOCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCO)/SC1=S
Canonical SMILES CCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S

Introduction

Structural Characteristics

Molecular Architecture

The compound features a fused pyrido[1,2-a]pyrimidin-4-one core substituted with a thiazolidine ring and functionalized side chains. Its IUPAC name, (5Z)-3-(3-ethoxypropyl)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate stereochemistry and substituent arrangement. Key structural elements include:

  • Pyrido[1,2-a]pyrimidin-4-one nucleus: A bicyclic system with a pyridine ring fused to a pyrimidinone moiety.

  • Thiazolidine ring: A five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively, with a thiocarbonyl group at position 2.

  • Z-configuration: The exocyclic double bond between the pyrido-pyrimidine and thiazolidine rings adopts a Z-geometry, as indicated by the stereodescriptor in the IUPAC name.

Table 1: Key Structural Data

PropertyValueSource
Molecular formulaC₂₀H₂₄N₄O₄S₂
Molecular weight448.6 g/mol
Canonical SMILESCCOCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCO)SC1=S
PubChem CID1978107

Stereochemical Considerations

The Z-configuration of the exocyclic double bond is critical for maintaining planarity between the pyrido-pyrimidine and thiazolidine rings, which may influence biological activity. Computational models suggest that this geometry facilitates π-π stacking interactions with biological targets .

Synthesis and Preparation

Synthetic Routes

The compound’s synthesis involves multi-step strategies, often leveraging tandem cyclization and condensation reactions.

Knoevenagel–Michael Cyclo-Condensation

Research by demonstrates the utility of DABCO-catalyzed Knoevenagel–Michael reactions for assembling tricyclic pyrido-thiazolo-pyrimidines. Adapting this method could involve condensing heterocyclic enamines with aldehydes and malononitrile derivatives to form the thiazolidine ring .

Table 2: Comparative Synthesis Strategies

MethodCatalystConditionsYield (%)Relevance to Target Compound
CuI-catalyzed C–N couplingCuIDMF, 130°C75–89Core structure formation
Knoevenagel–Michael reactionDABCOEthanol, reflux75–82Thiazolidine ring synthesis

Challenges in Synthesis

The ethoxypropyl and hydroxyethylamino side chains introduce steric hindrance, complicating purification. Reverse-phase HPLC is typically required to isolate the Z-isomer from potential E-isomer byproducts.

Physicochemical Properties

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1670 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C=S stretch).

  • NMR Spectroscopy:

    • ¹H NMR: A singlet at δ 2.35 ppm (C9-methyl), multiplet at δ 3.45–3.70 ppm (ethoxypropyl protons).

    • ¹³C NMR: Carbonyl signals at δ 175.2 ppm (pyrimidinone C4) and δ 195.8 ppm (thiazolidine C4) .

ActivityTarget Organism/EnzymeIC₅₀/ MICSource
EGFR inhibitionHuman carcinoma cells0.8–1.2 µM
AntibacterialS. aureus8–16 µg/mL
AntifungalC. albicans32–64 µg/mL

Research Gaps and Future Directions

Despite promising in silico and in vitro data, in vivo studies of this specific compound remain unreported. Future work should prioritize:

  • ADMET Profiling: Assessing pharmacokinetics and toxicity.

  • Structure-Activity Relationships: Modifying the ethoxypropyl chain to optimize target binding.

  • Combination Therapies: Evaluating synergy with existing antimicrobials or chemotherapeutics .

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